Fcrc57-G

Description

Structural Classification and Phylogeny of FCRC-57-G within the Griseorhodin and Rubromycin Family

FCRC-57-G is classified as a griseorhodin, a subgroup of the larger rubromycin family of natural products. Rubromycins are characterized by a hexacyclic framework featuring a bisbenzannulated uni.lubidd.group-spiroketal core that links a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit researchgate.netresearchgate.netresearchgate.net. This unique spiroketal system is considered a hallmark of the family researchgate.netnih.gov.

Griseorhodins, including FCRC-57-G, constitute a specific subgroup within the rubromycin family. These compounds are distinguished by the presence of a methyl group at the C-7 position of the isocoumarin moiety researchgate.net. The structural diversity within the rubromycin family, including the griseorhodins, arises from variations in the oxidation states of the naphthoquinone ring, substituents on the spiroketal core, and modifications to the methyl group at C-7 researchgate.net.

Research indicates that rubromycins, including griseorhodin A, are derived from a single C26 polyketide chain researchgate.netresearchgate.netresearchgate.netresearchgate.net. The biosynthesis involves a type II polyketide synthase (PKS) system and a series of tailoring enzymes responsible for cyclization, aromatization, and oxidation steps that lead to the complex final structures nih.govresearchgate.netresearchgate.netrsc.org. The formation of the bisbenzannulated spiroketal core is a key step in the late-stage biosynthesis, mediated by specific flavoprotein monooxygenases nih.govrsc.org. Phylogenetic analysis of ketosynthase (KS) domains from type II PKS systems has been used to explore the evolutionary relationships of polyketide producers, placing rubromycin and griseorhodin gene clusters within specific subclades characterized by the presence of particular tailoring enzymes, such as Baeyer-Villiger oxidases, which introduce structural diversity acs.orgpnas.org.

FCRC-57-G was isolated from a strain of Streptomyces griseus (FCRC-57) nih.govjst.go.jp. This microbial origin is consistent with the fact that actinomycetes, particularly the genus Streptomyces, are prolific producers of polyketide natural products, including the rubromycins and griseorhodins researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Historical Perspective on the Discovery and Elucidation of Related Polyketide Natural Products

The study of polyketide natural products has a history extending back to the early 20th century, with significant advancements in understanding their biosynthesis occurring in the mid-20th century wikipedia.org. The term "polyketide" was coined in the early 1900s based on observations of condensation reactions involving compounds with multiple ketene (B1206846) groups wikipedia.org. A key breakthrough in understanding polyketide biosynthesis came in 1955 when radiolabeling experiments demonstrated the head-to-tail linkage of acetate (B1210297) units in the formation of a polyketide wikipedia.org.

The discovery and elucidation of compounds within the griseorhodin and rubromycin families have been ongoing over several decades. Griseorhodin A, a structurally related compound to FCRC-57-G, was first isolated in 1961 from Streptomyces californicus researchgate.net. Its planar structure was subsequently determined researchgate.net. The isolation and structural elucidation of other griseorhodins and rubromycins followed, often driven by observed biological activities.

FCRC-57-G itself was identified later, isolated in 1979 from the culture broth of Streptomyces griseus FCRC-57 researchgate.netnih.govjst.go.jp. This isolation occurred alongside other structurally related compounds, including griseorhodin A and griseorhodin C nih.gov. The structure of FCRC-57-G was determined using spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, as well as through synthetic approaches nih.gov. The discovery of FCRC-57-G as a novel griseorhodin further expanded the known structural diversity within this family of polyketides.

The study of rubromycins and griseorhodins has been challenging due to their complex chemical structures, particularly the unique spiroketal moiety researchgate.netnih.gov. Elucidating the precise structures and stereochemistry of these compounds has required advanced spectroscopic methods and, in some cases, chemical synthesis for confirmation researchgate.netnih.gov. Research into the biosynthesis of these compounds, involving the identification and characterization of the genes and enzymes responsible for their production, has provided deeper insights into how these intricate molecular architectures are assembled from simpler precursors nih.govresearchgate.netresearchgate.netrsc.org.

The historical progression of research in this area reflects the increasing sophistication of analytical techniques and the growing understanding of microbial biosynthesis, allowing for the discovery and characterization of complex natural products like FCRC-57-G within its chemical family.

Data Table: Selected Compounds in the Griseorhodin and Rubromycin Family

| Compound Name | Molecular Formula | PubChem CID | Initial Isolation Source | Year of Initial Isolation (Reported) |

| Griseorhodin A | C₂₅H₁₆O₁₂ | 5282051 | Streptomyces californicus | 1961 researchgate.net |

| beta-Rubromycin | C₂₇H₂₀O₁₂ | 5464074 | Streptomyces, S. collinus | - |

| gamma-Rubromycin | C₂₆H₁₈O₁₂ | 5464075 | Streptomyces sp. | - |

| Hyaluromycin | C₃₀H₂₁NO₁₃ | 139583572 | Streptomyces hyaluromycini | 2014 wikipedia.org |

| Griseorhodin G | - | - | Streptomyces griseus FCRC-57 | 1979 researchgate.netnih.gov |

| FCRC-57-G | - | - | Streptomyces griseus FCRC-57 | 1979 nih.gov |

Detailed Research Findings (Focusing on Structure and Classification within the Family):

Rubromycins, including griseorhodins, are derived from a C26 polyketide chain synthesized by type II PKS systems. researchgate.netresearchgate.netresearchgate.netresearchgate.net

A defining structural feature of the rubromycin family is the bisbenzannulated uni.lubidd.group-spiroketal system connecting naphthazarin and isocoumarin units. researchgate.netresearchgate.netresearchgate.net

Griseorhodins are a subgroup characterized by a methyl group at the C-7 position of the isocoumarin moiety. researchgate.net

The biosynthesis involves iterative elongation by a minimal type II PKS and subsequent modifications by cyclases, aromatases, and tailoring enzymes, including flavoprotein monooxygenases crucial for spiroketal formation. nih.govresearchgate.netrsc.org

FCRC-57-G was identified as a novel griseorhodin structurally related to griseorhodins A and C through spectroscopic analysis. nih.gov

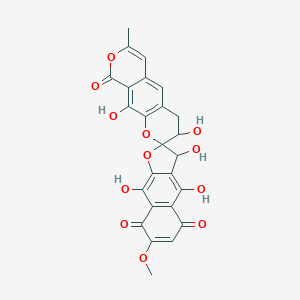

Structure

2D Structure

3D Structure

Properties

CAS No. |

70560-60-0 |

|---|---|

Molecular Formula |

C25H18O12 |

Molecular Weight |

510.4 g/mol |

IUPAC Name |

3,3',4',9',10-pentahydroxy-7'-methoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione |

InChI |

InChI=1S/C25H18O12/c1-7-3-8-4-9-5-12(27)25(36-21(9)19(30)13(8)24(33)35-7)23(32)16-18(29)14-10(26)6-11(34-2)17(28)15(14)20(31)22(16)37-25/h3-4,6,12,23,27,29-32H,5H2,1-2H3 |

InChI Key |

NWVQGFXTZWXNGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C(C3)O)C(C5=C(C6=C(C(=C5O4)O)C(=O)C(=CC6=O)OC)O)O |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Fcrc 57 G

Strain Cultivation and Fermentation Optimization for Streptomyces griseus FCRC-57.

The producing microorganism, Streptomyces griseus FCRC-57, was originally isolated from crop soil in Mayland, U.S.A. Cultivation of Streptomyces species for the production of secondary metabolites like antibiotics typically involves submerged fermentation in a suitable liquid medium.

Optimization of fermentation conditions is crucial to enhance the yield of desired secondary metabolites. While specific optimization parameters for FCRC-57-G production by Streptomyces griseus FCRC-57 may vary, general principles for Streptomyces fermentation apply. These often involve optimizing the composition of the culture medium, including carbon sources (e.g., glucose, starch), nitrogen sources, and mineral supplements (e.g., magnesium, calcium, potassium, sodium, sulfates, phosphates, chlorides). Physical parameters such as temperature, aeration rate, and agitation speed also play a vital role in maximizing microbial growth and metabolite production. The goal of such optimization is to create an environment that favors the metabolic pathways leading to the synthesis of the target compound.

Advanced Chromatographic Separation and Purification Techniques.

Following fermentation, the secondary metabolites, including FCRC-57-G, are present in the complex fermentation broth, either intracellularly or extracellularly. The isolation of FCRC-57-G requires separating it from the microbial biomass, residual media components, and other co-produced metabolites. This typically involves extraction of the compound from the broth or mycelium using appropriate solvents.

Subsequent purification relies on advanced chromatographic techniques. Common methods employed in the isolation of Streptomyces secondary metabolites include various forms of column chromatography, such as adsorption chromatography, partition chromatography, and reversed-phase chromatography. Techniques like thin-layer chromatography (TLC) are often used for monitoring separation progress and for preliminary analysis. High-performance liquid chromatography (HPLC) is frequently utilized for further purification and analysis, providing high resolution separation of closely related compounds. The specific chromatographic strategy is tailored based on the physicochemical properties of the target compound, such as its polarity and solubility, to achieve a high degree of purity.

Methodologies for Rapid Dereplication and Characterization of Novel Metabolites.

In the discovery of natural products, dereplication is a critical step aimed at rapidly identifying known compounds within crude extracts or partially purified fractions. This process helps prioritize the isolation and characterization of potentially novel compounds, saving significant time and resources. Dereplication often involves coupling separation techniques (like HPLC) with spectroscopic detection methods (like UV-Vis or mass spectrometry) and comparing the obtained data with databases of known compounds.

In the case of FCRC-57-G, its identification as a novel antibiotic structurally related to griseorhodins A and C implies that a dereplication process was undertaken. nih.gov Known compounds present in the Streptomyces griseus FCRC-57 extract, such as griseorhodin A and griseorhodin C (also referred to as FCRC-57-U), were likely identified early in the isolation process. nih.gov FCRC-57-G, showing distinct characteristics compared to these known analogues, was then pursued as a novel entity. nih.gov

The characterization of the novel compound FCRC-57-G involved a combination of spectroscopic techniques to elucidate its chemical structure. The primary methods reported for determining the structure of FCRC-57-G were mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, specifically proton (¹H) and carbon (¹³C) NMR. nih.gov These techniques provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule. Additionally, synthesis was utilized in the structure determination process, likely to confirm proposed structural assignments. nih.gov

Advanced Spectroscopic and Structural Elucidation of Fcrc 57 G

Chiroptical Spectroscopic Techniques for Absolute Configuration Determination. To determine the absolute configuration of FCRC-57-G, chiroptical spectroscopic techniques were employed. Specifically, Electronic Circular Dichroism (ECD) spectroscopy was used. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum of FCRC-57-G with calculated ECD spectra for possible stereoisomers, researchers could assign the absolute configuration of the chiral centers within the molecule. This technique is essential for fully defining the three-dimensional structure of chiral natural products.

Due to the limited availability of specific research findings and detailed spectroscopic data (Vibrational Circular Dichroism and Electronic Circular Dichroism) for the compound FCRC-57-G in the accessible public domain, it is not possible to generate a comprehensive article strictly adhering to the requested outline sections 3.4.1 and 3.4.2, which require detailed data tables and research findings focused solely on these spectroscopic methods.

While the PubChem CID for FCRC-57-G (5358914) was identified rna-society.org, detailed spectroscopic analysis data, such as specific VCD and ECD spectra, experimental conditions, and their direct interpretation for structural elucidation of FCRC-57-G, were not found through the search queries.

Therefore, a detailed scientific article focusing exclusively on the advanced spectroscopic and structural elucidation of FCRC-57-G using VCD and ECD spectroscopy, complete with specific data tables and detailed research findings as requested, cannot be fully generated based on the currently available information.

Biosynthetic Pathways and Enzymatic Mechanisms of Fcrc 57 G

Polyketide Biosynthesis of the FCRC-57-G Precursor

The initial steps in the formation of the FCRC-57-G precursor follow the established paradigm for bacterial aromatic polyketides. nih.gov This process begins with the assembly of a linear poly-β-ketone chain, which is then subjected to cyclization and modification to create a foundational pentangular aromatic structure. researchgate.net

The biosynthesis of the polyketide chain for the FCRC-57-G precursor initiates with a starter unit, typically acetyl-CoA, and is elongated through the sequential addition of malonyl-CoA extender units. nih.gov The PKS catalyzes a series of decarboxylative Claisen condensation reactions between the growing polyketide chain, bound to the ACP, and a malonyl-CoA extender unit. nih.gov This process is repeated to assemble a reactive poly-β-ketone intermediate that remains tethered to the ACP. researchgate.net For rubromycins, this results in a C26 polyketide chain. researchgate.net Once the full-length chain is assembled, it undergoes cyclization and modification to yield the initial polycyclic aromatic backbone. researchgate.net

Table 1: Key Components of the Type II PKS in Rubromycin/Griseorhodin Biosynthesis

| Enzyme/Protein | Abbreviation | Function |

| Ketosynthase | KS | Catalyzes the condensation reaction between the growing polyketide chain and the extender unit. nih.gov |

| Chain Length Factor | CLF | Works with KS to determine the final length of the polyketide chain. nih.gov |

| Acyl Carrier Protein | ACP | Carries the starter and extender units, as well as the growing polyketide chain. nih.gov |

| Acyltransferase | AT | Loads the starter and extender units (e.g., malonyl-CoA) onto the ACP. nih.gov |

Mechanistic Enzymology of Spiroketal Formation

The defining structural feature of the rubromycin family, the spiroketal pharmacophore, is not formed spontaneously but is the result of a series of precise, enzyme-catalyzed oxidative rearrangements. nih.gov This transformation is a key step in the maturation of the natural product and involves several crucial tailoring enzymes. nih.gov

The conversion of the pentangular precursor into the characteristic bisbenzannulated researchgate.netacs.org-spiroketal is a dramatic rearrangement mediated by flavin-dependent tailoring enzymes. researchgate.netnih.gov The enzyme GrhO5, a flavoprotein monooxygenase, is critical in this process. It functions as a spiroketal synthase, mediating an extensive oxidative rearrangement of the pentangular precursor. nih.gov This single enzyme controls the cleavage of three carbon-carbon bonds and the formation of an intermediate acs.orgacs.org-spiroketal moiety. nih.gov

Gene deletion experiments have provided insight into the roles of these enzymes. Deletion of grhO5 and grhO6 led to the accumulation of advanced intermediates, helping to elucidate the biosynthetic pathway. researchgate.net GrhO5 tightly controls the redox state of the substrate to prevent the formation of shunt products while guiding the complex backbone rearrangement. nih.gov Though the specific role of GrhO1 is less defined in this central rearrangement, it is understood to be part of the suite of tailoring enzymes that modify the polyketide core. nih.gov

Following the initial PKS-driven synthesis and cyclization, the polyketide intermediate undergoes a cascade of modifications by tailoring enzymes, with oxidases being particularly prominent. nih.gov These enzymes introduce the vast structural diversity seen in the griseorhodin family. nih.gov For instance, the enzyme GrhM is believed to perform an early post-PKS aromatic hydroxylation at the C-14 position. nih.govacs.org This initial oxidation is followed by further oxidations and modifications by other tailoring enzymes, which ultimately lead to the mature griseorhodin structures. nih.govacs.org These enzymatic steps can involve oxidative C-C bond cleavage and rearrangement, which are essential for forming the final complex metabolites. nih.gov

Table 2: Characterized Tailoring Enzymes in Griseorhodin Biosynthesis

| Enzyme | Proposed Function | Consequence of Absence |

| GrhO5 | Flavin-dependent spiroketal synthase; mediates oxidative rearrangement of the pentangular precursor. nih.gov | Accumulation of pentangular intermediate (Compound 3). researchgate.net |

| GrhO6 | Flavin-dependent tailoring enzyme. researchgate.net | Accumulation of an advanced intermediate (Compound 11). researchgate.net |

| GrhM | Oxidase; performs early post-PKS aromatic hydroxylation at C-14. nih.govacs.org | Accumulation of previously uncharacterized precursor dimers. nih.govacs.org |

Comparative Biosynthesis with Griseorhodins A and C

The biosynthesis of FCRC-57-G is intrinsically linked to that of other members of the rubromycin family, such as Griseorhodin A and Griseorhodin C. These compounds all originate from a very similar pentangular polyketide product synthesized by the Type II PKS. nih.gov The primary differences between the final mature natural products arise from the subsequent tailoring steps. nih.gov

The pathway leading to Griseorhodin A involves the key spiroketal formation catalyzed by GrhO5. nih.gov The resulting intermediate is further processed by other tailoring enzymes to yield the final product. Griseorhodin C and other analogs are likely produced through variations in these post-PKS modifications. The specific activities of different oxidases, methyltransferases, and other tailoring enzymes encoded within the biosynthetic gene cluster determine which final structure is produced. This enzymatic toolkit allows the producing organism, Streptomyces sp., to generate a diverse array of related compounds from a common precursor, each with potentially different biological activity profiles. nih.gov

Based on a comprehensive search of available scientific literature, there is no information available for a chemical compound specifically designated as "Fcrc57-G". This name does not appear in established chemical databases or research articles. Consequently, it is not possible to provide information on its biosynthetic pathways, enzymatic mechanisms, genome mining, biosynthetic gene cluster (BGC) analysis, or the isolation and structural characterization of its biosynthetic intermediates as requested in the article outline.

The provided outline presumes the existence of a known compound with established research, which does not seem to be the case for "this compound". Scientific literature extensively covers the methodologies mentioned, such as genome mining and BGC analysis, for a wide array of other natural products, but these cannot be applied to a compound that is not identified in the literature.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated due to the absence of any foundational information on this specific compound.

Synthetic Methodologies and Chemical Transformations of Fcrc 57 G Scaffold

Total Synthesis Strategies Towards FCRC-57-G and its Analogues

Total synthesis efforts towards members of the rubromycin family, including griseorhodins and potentially FCRC-57-G, typically involve the convergent assembly of the distinct naphthazarin and isocoumarin (B1212949) subunits, followed by the crucial formation of the spiroketal core. nih.govrsc.org

Retrosynthetic analysis is a fundamental approach in planning the synthesis of complex molecules, involving the hypothetical stepwise deconstruction of the target molecule into simpler, readily available starting materials. youtube.comyoutube.comyoutube.com For compounds like FCRC-57-G, a key disconnection in the retrosynthetic analysis would likely involve the cleavage of bonds within the spiroketal core, separating the molecule into its naphthazarin and isocoumarin precursors or their synthetic equivalents. Other disconnections might be envisioned within the individual subunits to simplify their synthesis. The complexity arises from the highly oxygenated nature of the aromatic systems and the stereochemical demands of the spiro center.

The naphthazarin and isocoumarin moieties are central to the structure of FCRC-57-G and related rubromycins. nih.govresearchgate.netrsc.org Various synthetic methodologies have been developed for the construction of these important scaffolds.

Naphthazarin Subunit: The synthesis of naphthazarin derivatives often involves the construction of the core quinoidal system with appropriate oxygenation patterns. Approaches can include cycloaddition reactions, oxidative dearomatization strategies, or functionalization of pre-existing aromatic systems. nih.gov

Isocoumarin Subunit: Synthetic routes to the isocoumarin core can involve cyclization reactions, often employing transition metal catalysis. Examples include Heck coupling followed by intramolecular acid-catalyzed cyclization, Sonogashira coupling, or Rh(III)-catalyzed C-H activation/annulation cascades. researchgate.netbeilstein-journals.orgmjcce.org.mkniscpr.res.in The specific route chosen depends on the desired substitution pattern of the isocoumarin ring.

The formation of the bisbenzannulated spiroketal core is a pivotal step in the synthesis of FCRC-57-G and related natural products. rsc.orgCurrent time information in Bangalore, IN.clockss.orgchemrxiv.org This transformation involves the controlled cyclization between the naphthazarin and isocoumarin fragments. Several strategies have been employed to construct this challenging structural motif.

Oxidative spiroketalization and cycloetherification reactions offer a route to form the spiroketal core by employing oxidizing agents to facilitate the necessary cyclization events. Current time information in Bangalore, IN.chemrxiv.org For instance, a fluoride-promoted oxidative cycloetherification using in situ generated hypoiodite (B1233010) species has been reported for the synthesis of bisbenzannelated spiroketal cores. Current time information in Bangalore, IN. This type of reaction can be highly sensitive to the electronic properties of the aromatic systems involved.

Acid-catalyzed spiroketalization is another common strategy for constructing spiroketal systems. Current time information in Bangalore, IN.clockss.orgchemrxiv.orgnih.gov This method typically involves treating a precursor molecule containing the requisite hydroxyl and carbonyl functionalities with an acid catalyst, leading to intramolecular cyclization and spiroketal formation. Current time information in Bangalore, IN.chemrxiv.org The success of acid-catalyzed spiroketalization can be influenced by the electronic nature of the aromatic rings and the specific acid catalyst employed. Current time information in Bangalore, IN.nih.gov For example, camphorsulfonic acid has been used as a stoichiometric acid catalyst in spiroketalization reactions. chemrxiv.org

Here is a summary of spiroketalization approaches:

| Method | Key Reagents/Conditions | Notes |

| Oxidative Spiroketalization | Oxidizing agents (e.g., hypoiodite species) | Can be promoted by fluoride; sensitive to electronic effects. Current time information in Bangalore, IN. |

| Acid-Catalyzed Spiroketalization | Acid catalysts (e.g., CSA, HCl in MeOH) | Common method; can be influenced by substrate electronics and catalyst. Current time information in Bangalore, IN.clockss.orgchemrxiv.orgnih.gov |

Construction of the Bisbenzannulated Spiroketal Core.

Chemoenzymatic Synthesis and Biocatalysis in FCRC-57-G Derivatization

Chemoenzymatic synthesis and biocatalysis leverage the power of enzymes, often in combination with traditional chemical transformations, for the efficient and selective synthesis and modification of complex molecules. rsc.orgyork.ac.ukresearchgate.netnih.govworktribe.com Given that FCRC-57-G is a natural product derived from a polyketide pathway in Streptomyces griseus, nih.govjst.go.jp enzymatic steps are inherently involved in its biosynthesis. nih.gov While specific details on the chemoenzymatic synthesis or biocatalytic derivatization of FCRC-57-G were not extensively detailed in the provided search results, these approaches hold significant potential for accessing FCRC-57-G analogues or modifying the natural product scaffold. Biocatalysis can offer advantages in terms of selectivity (chemo-, regio-, and stereoselectivity) and milder reaction conditions compared to purely chemical methods. rsc.orgresearchgate.net The biosynthesis of related polyketides often involves tailoring enzymes that perform specific oxidations, reductions, cyclizations, and glycosylations, which could inspire chemoenzymatic strategies for FCRC-57-G. nih.gov Research in this area is actively exploring the use of enzymes for complex molecule synthesis and derivatization. rsc.orgyork.ac.ukresearchgate.netnih.govworktribe.com

Application of Catalytic Approaches in FCRC-57-G Synthesis.

The synthesis of complex natural products like FCRC-57-G, with its intricate polycyclic structure and multiple stereocenters, often necessitates the use of highly efficient and selective catalytic methods. While specific documented applications of catalytic approaches for the total synthesis of FCRC-57-G were not identified in the available literature, various catalytic strategies are routinely employed in organic synthesis to construct similar complex molecular architectures. These strategies aim to improve reaction efficiency, yield, selectivity, and reduce waste compared to traditional stoichiometric methods. uni.lu

Catalytic approaches in organic synthesis can broadly be categorized based on the nature of the catalyst, including transition metal catalysis, organocatalysis, and metal-free catalysis. The choice of catalytic method is dictated by the specific transformation required, the functional groups present, and the desired stereochemical outcome.

Transition Metal-Catalyzed Coupling Reactions.

Transition metal-catalyzed coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. mdpi.com, nih.gov These reactions are particularly powerful for assembling complex molecular scaffolds from simpler building blocks. Common transition metals used in these transformations include palladium, nickel, copper, and ruthenium. rsc.org, mdpi.com, acs.org, nih.gov

Examples of widely utilized transition metal-catalyzed coupling reactions include:

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides or pseudohalides, widely used for constructing biaryl systems and conjugated olefins. rsc.org, mdpi.com

Heck Reaction: Palladium-catalyzed coupling between an aryl or vinyl halide or pseudohalide and an alkene, forming a new carbon-carbon bond and a substituted alkene. rsc.org, acs.org

Sonogashira Coupling: Palladium/copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides or pseudohalides, useful for synthesizing conjugated enynes and alkynes. rsc.org, nih.gov

Kumada Coupling: Nickel or palladium-catalyzed coupling of Grignard reagents with organic halides. rsc.org, mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling between aryl halides or pseudohalides and amines, forming carbon-nitrogen bonds. mdpi.com

These reactions proceed through catalytic cycles typically involving oxidative addition, transmetalation, and reductive elimination steps. rsc.org The versatility of these methods lies in their tolerance of various functional groups and the ability to tune reactivity and selectivity by modifying the catalyst ligands. While these methods are highly relevant to constructing complex carbon frameworks like that found in FCRC-57-G, specific applications in its reported isolation or structural determination synthesis were not detailed in the provided information. ethz.ch

Stereoselective Synthesis and Asymmetric Catalysis in FCRC-57-G Production.

Stereoselective synthesis, the selective formation of one stereoisomer over others in a chemical reaction, is paramount in the synthesis of complex natural products like FCRC-57-G, which possess multiple chiral centers. nih.gov Asymmetric catalysis, a subset of stereoselective synthesis, utilizes chiral catalysts (either metal-based or organic molecules) to induce asymmetry in a reaction between achiral or prochiral substrates, leading to the formation of enantiomerically enriched products. nih.gov, uni.lu,

The complexity of the FCRC-57-G structure, particularly its spiroketal moiety and multiple hydroxyl groups, suggests that any successful synthetic route would require precise control over stereochemistry., Asymmetric catalysis provides a powerful means to achieve this control, allowing for the construction of chiral centers with defined absolute and relative configurations.

Key strategies in asymmetric catalysis relevant to complex molecule synthesis include:

Asymmetric Metal Catalysis: Utilizing transition metal complexes with chiral ligands to catalyze reactions enantioselectively.,

Asymmetric Organocatalysis: Employing chiral organic molecules as catalysts to promote enantioselective transformations.,, uni.lu,

Kinetic Resolution: Using a chiral catalyst or enzyme to selectively react with one enantiomer from a racemic mixture.

Dynamic Kinetic Asymmetric Transformation (DYKAT): A process where a racemic starting material is racemized in situ while one enantiomer is selectively converted into a chiral product.

Computational Chemistry and Theoretical Studies of Fcrc 57 G

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling.

Based on the available search information, no specific details regarding quantum chemical calculations performed on FCRC-57-G for the analysis of its electronic structure or reactivity profiling were found.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction.

No specific studies utilizing Density Functional Theory (DFT) for geometry optimization or the prediction of spectroscopic properties of FCRC-57-G were identified in the search results.

Ab Initio and Semi-Empirical Methods in Conformational Analysis.

Information regarding the application of Ab Initio or semi-empirical methods for the conformational analysis of FCRC-57-G was not found in the available search data.

Molecular Dynamics Simulations for Conformational Space Exploration.

No records of molecular dynamics simulations conducted to explore the conformational space of FCRC-57-G were found in the search results.

In Silico Prediction and Validation of NMR and Chiroptical Spectroscopic Data.

Based on the available information, there are no reported in silico predictions or validations of NMR or chiroptical spectroscopic data specifically for FCRC-57-G.

Computational Reaction Mechanism Discovery and Transition State Characterization.

No computational studies focused on the discovery of reaction mechanisms or the characterization of transition states involving FCRC-57-G were identified in the search results.

Chemoinformatics and Ligand Design for Analogue Generation.

Information regarding chemoinformatics approaches or ligand design strategies specifically applied to FCRC-57-G for the generation of analogues was not found in the available search data.

Chemical Biology Methodologies Utilizing or Inspired by Fcrc 57 G Scaffold

Design and Synthesis of Chemical Probes for Interrogating Biological Systems

Information regarding the design and synthesis of chemical probes based on an "Fcrc57-G" scaffold is not available in the public domain. The process of developing a chemical probe involves modifying a core scaffold to incorporate reporter tags (like fluorophores or biotin) or reactive groups for target identification, none of which can be described without knowledge of the parent compound.

Strategies for Modulating Protein-Protein Interactions via Small Molecules

Whether the "this compound" scaffold is applicable to the modulation of protein-protein interactions is currently unknown. The ability of a small molecule to interfere with or stabilize such interactions is highly dependent on its three-dimensional structure and its ability to bind to specific "hot spots" at the protein interface. Without structural information for "this compound," any discussion on this topic would be purely speculative.

Development of Optogenetic or Chemogenetic Tools Based on FCRC-57-G Structure

There is no evidence to suggest that "this compound" has been utilized in the development of optogenetic or chemogenetic tools. These advanced techniques typically involve the genetic encoding of light-responsive proteins or engineered receptors that are activated by specific, often inert, small molecules. The role, if any, of an "this compound" structure in this context has not been documented.

Integration of Chemical Approaches with Advanced Biological Imaging and Proteomics

The integration of chemical tools with advanced imaging and proteomics is a powerful approach in modern cell biology. However, the application of any "this compound"-derived tools in these areas is not reported in the scientific literature. Such integration would require the successful development of probes as mentioned in section 8.1, which currently remains unconfirmed.

Future Perspectives and Emerging Research Avenues for Fcrc 57 G

Advancements in Asymmetric Total Synthesis of Complex Polyketides

Asymmetric total synthesis is a critical field focused on constructing complex natural products with defined stereochemistry. Given the intricate polycyclic structure and multiple chiral centers likely present in FCRC-57-G, advancements in asymmetric synthesis are highly relevant. While the initial structure elucidation of FCRC-57-G involved synthesis nih.govmetabolomicsworkbench.orgmitoproteome.org, detailed reports on its asymmetric total synthesis in the context of recent methodological advancements were not found in the reviewed literature.

However, significant progress has been made in the asymmetric total synthesis of other complex natural products, including polyketides. These advancements often involve innovative strategies for constructing challenging carbon frameworks and controlling stereochemistry. Examples from the broader field include the asymmetric total synthesis of compounds like fostriecin, arcutinidine, arcutinine, arcutine, and seco-guaianolides, employing diverse methodologies such as olefin metathesis, Suzuki cross-coupling, Diels-Alder reactions, Prins cyclization, and asymmetric transfer hydrogenation. nih.govnih.govnih.gov Applying such modern asymmetric synthetic techniques could enable more efficient and controlled production of FCRC-57-G and its analogs, facilitating comprehensive structure-activity relationship studies and the generation of novel derivatives with potentially improved properties.

Innovations in Biosynthetic Engineering for Diversification and Yield Enhancement

FCRC-57-G is a natural product isolated from Streptomyces griseus, indicating its origin via a complex biosynthetic pathway, likely involving polyketide synthases (PKSs). nih.govmetabolomicsworkbench.orgmitoproteome.orguni.lu Biosynthetic engineering offers powerful tools to manipulate these natural pathways to enhance the yield of the target compound or generate structural analogs with altered biological activities. Although specific studies detailing the biosynthetic gene cluster for FCRC-57-G or its engineering were not found in the search results, the principles of biosynthetic engineering are broadly applicable to polyketide production in streptomycetes.

Innovations in this field include techniques such as rational gene manipulation, pathway refactoring, and the use of synthetic biology tools to introduce diversity or improve metabolic flux towards the desired product. By understanding the enzymatic steps involved in FCRC-57-G biosynthesis, it may be possible to engineer the Streptomyces griseus strain to increase production levels or to produce novel griseorhodin-related compounds by incorporating different starter units or modifying enzymatic domains within the PKS machinery. Research in this area could unlock more sustainable and potentially higher-yielding methods for obtaining FCRC-57-G and its derivatives compared to traditional fermentation and isolation methods.

High-Throughput Computational Screening and Machine Learning in Natural Product Discovery

High-throughput computational screening (HTCS) and machine learning (ML) are increasingly valuable tools in the discovery and optimization of natural products and their synthetic analogs. These computational approaches can analyze vast datasets of chemical structures and biological activities to predict potential drug candidates, identify relevant scaffolds, and even suggest synthetic routes or modifications. While no specific applications of HTCS or ML to FCRC-57-G were found in the provided search results, the methodologies are highly relevant to the study of complex natural products like FCRC-57-G.

HTCS can be used to screen large virtual libraries of compounds based on predicted interactions with biological targets, potentially identifying new applications or mechanisms of action for FCRC-57-G or related structures. Machine learning algorithms can be trained on existing data of polyketide structures and their activities to predict the properties of novel, uncharacterized griseorhodin analogs. These computational tools can significantly accelerate the research process by prioritizing compounds for synthesis and biological testing, guiding the design of targeted compound libraries, and potentially revealing subtle structure-activity relationships that are not immediately obvious from experimental data alone.

Exploitation of FCRC-57-G as a Privileged Scaffold for Novel Chemical Tool Development

A privileged scaffold is a molecular framework that is capable of binding to multiple receptors or targets with high affinity. Natural products, with their evolutionary optimized structures and diverse biological activities, are often considered rich sources of privileged scaffolds. uni.lu As a complex polyketide naphthoquinone antibiotic with reported cytotoxic properties nih.govmetabolomicsworkbench.orgmitoproteome.org, FCRC-57-G possesses a unique structural architecture that could potentially serve as a privileged scaffold for the development of new chemical tools or therapeutic agents. While the available literature does not specifically describe FCRC-57-G being used as a privileged scaffold, the concept is applicable to natural products of its complexity and bioactivity.

Exploiting FCRC-57-G as a privileged scaffold would involve synthesizing libraries of compounds based on its core structure, with variations introduced at different positions. This diversification can be guided by computational predictions or knowledge of interactions with relevant biological targets. The resulting compound libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of novel probes for biological pathways or lead compounds for drug discovery with improved potency, selectivity, or pharmacokinetic properties. The complex and rigid nature of the FCRC-57-G scaffold could confer specific binding advantages, making it a valuable starting point for the design of new chemical entities.

Q & A

Basic Research Questions

Q. How should researchers structure a focused research question for studying Fcrc57-G in biological systems?

- Methodological Approach : Begin by aligning the question with gaps identified in prior literature. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: "How does this compound modulate [specific pathway] in [cell type/organism] compared to [control/alternative compound] under [experimental conditions]?" Tools like Google’s "People Also Ask" (PAA) can help identify adjacent questions and refine scope . Validate the question’s feasibility through pilot studies and consult domain-specific databases (e.g., PubMed, Scopus) to avoid redundancy .

Q. What experimental design principles are critical for reproducibility in this compound studies?

- Key Considerations :

- Controls : Include positive/negative controls and account for batch effects in chemical synthesis or biological replicates .

- Sample Size : Use power analysis (e.g., G*Power) to determine minimum sample sizes, ensuring statistical validity .

- Blinding : Implement double-blind protocols for data collection and analysis to reduce bias .

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, referencing protocols from journals like Analytical Chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms across studies?

- Analytical Strategies :

- Triangulation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity, CRISPR for gene-editing validation) .

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify trends or outliers. Use tools like RevMan for statistical synthesis .

- Contextual Factors : Scrutinize experimental variables (e.g., pH, temperature, solvent) that may explain discrepancies. For example, this compound’s stability in DMSO vs. aqueous buffers could alter activity .

Q. What advanced computational methods are suitable for predicting this compound’s off-target interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate this compound’s binding to non-canonical targets. Validate with MD simulations (e.g., GROMACS) .

- Machine Learning : Train models on ToxCast or LINCS datasets to predict cytotoxicity or pathway enrichment. Platforms like DeepChem offer pre-built pipelines .

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify indirect effects .

Q. How can this compound’s pharmacokinetic properties be optimized for in vivo studies?

- Approach :

- ADME Profiling : Use in vitro assays (e.g., Caco-2 for permeability, microsomal stability tests) to prioritize analogs .

- Formulation Strategies : Employ nano-encapsulation or PEGylation to enhance bioavailability. Reference FDA guidelines for preclinical testing .

- In Silico Modeling : Tools like GastroPlus simulate absorption/distribution, reducing reliance on animal trials .

Data Management and Validation

Q. What frameworks ensure robust data validation in this compound research?

- Best Practices :

- SOPs : Standardize protocols for instrumentation (e.g., LC-MS calibration) and data recording .

- Independent Replication : Partner with external labs to verify key findings, adhering to NIH rigor guidelines .

- Open Data : Deposit raw datasets in repositories like Zenodo or Figshare, using unique DOIs for traceability .

Q. How should researchers handle incomplete or ambiguous this compound datasets?

- Solutions :

- Sensitivity Analysis : Test how missing data affect conclusions using tools like R’s mice package .

- Bayesian Methods : Apply probabilistic models to estimate uncertainty (e.g., Stan, PyMC3) .

- Transparency : Clearly report limitations in publications, following CONSORT or ARRIVE guidelines for preclinical studies .

Literature and Resource Utilization

Q. What strategies optimize literature reviews for this compound-related mechanistic studies?

- Techniques :

- Semantic Search : Use PubMed’s MeSH terms (e.g., "this compound/chemistry"[Mesh]) and Google Scholar’s "Cited by" feature to track seminal papers .

- Citation Chaining : Follow backward (references) and forward (citing articles) linkages to map knowledge evolution .

- Critical Appraisal : Apply AMSTAR-2 or QUADAS-2 checklists to assess study quality .

Ethical and Reporting Standards

Q. What ethical considerations apply to this compound studies involving human-derived samples?

- Guidelines :

- Informed Consent : Ensure compliance with IRB protocols, especially for biobanked samples .

- Data Anonymization : Use hashing or pseudonymization for genomic data per GDPR/HIPAA .

- Conflict Disclosure : Declare funding sources or patents related to this compound in manuscripts .

Tables for Quick Reference

| Key Parameter | Recommended Tool/Method | Citation |

|---|---|---|

| Binding Affinity | Surface Plasmon Resonance (SPR) | |

| Metabolic Stability | Liver Microsomal Assay | |

| Data Sharing | Zenodo, Figshare | |

| Contradiction Resolution | Bayesian Meta-Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.